3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-8-4-5-9-19(18)25)28-14-12-27(13-15-28)21-10-6-7-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSRYPNQLHYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a compound with the molecular formula C24H27ClN4O2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a chlorophenyl group, a piperazine moiety, and a substituted pyridine ring, which contribute to its diverse biological activities. The IUPAC name for this compound is 3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM in various studies . This suggests that modifications in the structure can enhance the efficacy against resistant strains.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various human cell lines. Preliminary results indicate that it is relatively non-toxic to HEK-293 cells, which is promising for further development as a therapeutic agent . The low cytotoxicity profile is essential for compounds intended for clinical use.
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or replication.
- Receptor Interaction : The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors, which could influence various physiological processes.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its bioavailability and effectiveness.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares structural similarities with other arylpiperazine-pyridinone hybrids. Key analogs include:
3-((3-Chlorophenyl)(4-(4-Fluorophenyl)Piperazin-1-yl)Methyl)-4-Hydroxy-1-(2-Methoxyethyl)-6-Methylpyridin-2(1H)-One (CAS 897735-11-4)
- Differences : Substitution at the phenyl (3-Cl vs. 2-Cl) and piperazine (4-(4-fluorophenyl) vs. 4-(pyridin-2-yl)).
- Molecular Formula : C₂₆H₂₉ClFN₃O₃; Molecular Weight : 486.0 .
6-(4-Chlorophenyl)-2-{[4-(Pyridin-2-yl)Piperazin-1-yl]Methyl}Pyridazin-3(2H)-One (CAS 1374516-20-7) Differences: Pyridazinone core instead of pyridinone; 4-chlorophenyl substituent. Molecular Formula: Not explicitly stated, but structurally distinct .
1-Ethyl-3-((4-Fluorophenyl)(4-(Pyridin-2-yl)Piperazin-1-yl)Methyl)-4-Hydroxy-6-Methylpyridin-2(1H)-One (CAS 939240-46-7)
- Differences : 4-Fluorophenyl vs. 2-chlorophenyl on the benzyl group.
- Molecular Formula : C₂₄H₂₇FN₄O₂; Molecular Weight : 422.5 .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Available data indicate variability in molecular weights due to substituent differences. For example:
Pharmacological Implications (Hypothetical)
While direct activity data for the target compound are lacking, structural analogs provide clues:
- Pyridinone vs.
- Halogen Effects : Fluorine substitution (e.g., CAS 939240-46-7) could enhance metabolic stability compared to chlorine, as seen in other drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
